5-(Pyrrol-1-yl)-2-methylbenzoxazole

Description

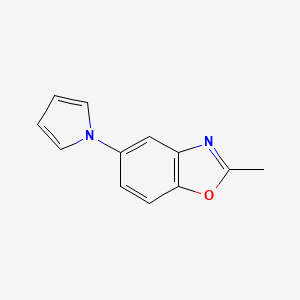

5-(Pyrrol-1-yl)-2-methylbenzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a pyrrole ring at the 5-position and a methyl group at the 2-position. Benzoxazole derivatives are widely studied for their electronic, photophysical, and biological properties, making them relevant in materials science and medicinal chemistry. For instance, related compounds like 5-(N-tert-butoxycarbonyl-pyrrole)-2-methylbenzoxazole (3.10u) and 5-(N-phenylsulfonyl-indole)-2-methylbenzoxazole (3.10w) are synthesized via palladium-catalyzed cross-coupling reactions, suggesting similar synthetic strategies for the target molecule .

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-methyl-5-pyrrol-1-yl-1,3-benzoxazole |

InChI |

InChI=1S/C12H10N2O/c1-9-13-11-8-10(4-5-12(11)15-9)14-6-2-3-7-14/h2-8H,1H3 |

InChI Key |

DHGZSZMHJDCIAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)N3C=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Synthetic Efficiency : The tert-butoxycarbonyl (Boc)-protected pyrrole analogue (3.10u) achieves a 98% yield under Pd-catalyzed cross-coupling conditions, indicating high efficiency for introducing bulky substituents . In contrast, the indole-containing derivative (3.10w) shows slightly lower yield (93%), possibly due to steric hindrance from the phenylsulfonyl group .

- Spectroscopic Features : The Boc group in 3.10u generates a distinct singlet at δ 1.63 ppm (9H), absent in the target compound. The pyrrole protons in 3.10u and the target molecule are expected to resonate between δ 6.45–6.90 ppm, similar to pyrrole-containing furazan derivatives (δ 108–149 ppm in 13C-NMR) .

- Chromatographic Behavior : The TLC mobility (Rf) correlates with polarity: 3.10u (Rf = 0.42) is less polar than 3.10w (Rf = 0.36), reflecting the influence of the Boc group versus the sulfonyl-indole substituent .

Electronic and Reactivity Differences

- Pyrrole vs. In contrast, the indole group in 3.10w, especially with a sulfonyl electron-withdrawing group, may reduce electron density at the benzoxazole ring, altering reactivity in subsequent reactions .

- Boc Protection : The Boc group in 3.10u stabilizes the pyrrole nitrogen, preventing undesired side reactions. Its removal would yield a compound structurally closer to the target molecule, highlighting the importance of protecting groups in stepwise syntheses .

Comparison with Non-Benzoxazole Analogues

The furazan derivative (7d) in shares a pyrrol-1-yl substituent but features a triazole-furazan core instead of benzoxazole. Its 13C-NMR signals (e.g., δ 143.44 ppm for C=N) differ significantly from benzoxazole derivatives, underscoring the impact of core heterocycle structure on electronic properties .

Data Limitations and Notes

- Direct data on the target compound’s synthesis or characterization is absent in the provided evidence; comparisons rely on structurally related molecules.

- The absence of biological or computational data limits mechanistic insights into substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.